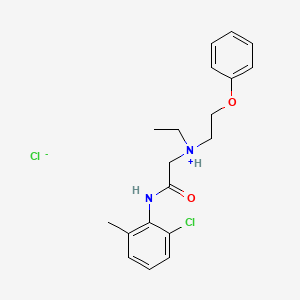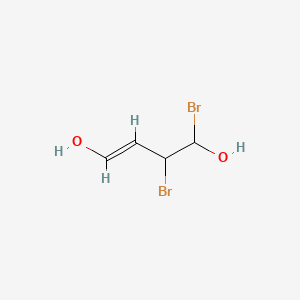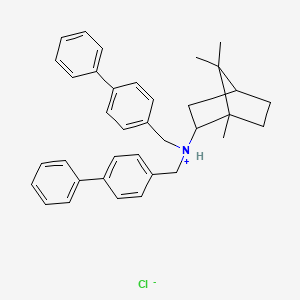
(+-)-endo-N,N'-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride is a complex organic compound with a unique structure that combines a bornane skeleton with p-phenylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride typically involves multiple steps, starting with the preparation of the bornane skeleton. The key steps include:
Formation of the Bornane Skeleton: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of p-Phenylbenzyl Groups: This step involves the reaction of the bornane derivative with p-phenylbenzyl halides in the presence of a base to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-phenylbenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid with stimulant effects.
Piperidine Derivatives: Compounds with a piperidine ring, often used in pharmaceuticals.
Uniqueness
(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride is unique due to its combination of a bornane skeleton with p-phenylbenzyl groups, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
24629-76-3 |
|---|---|
Molecular Formula |
C36H40ClN |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
bis[(4-phenylphenyl)methyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C36H39N.ClH/c1-35(2)33-22-23-36(35,3)34(24-33)37(25-27-14-18-31(19-15-27)29-10-6-4-7-11-29)26-28-16-20-32(21-17-28)30-12-8-5-9-13-30;/h4-21,33-34H,22-26H2,1-3H3;1H |
InChI Key |
FQVOOMWWXIVCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH+](CC3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=C(C=C5)C6=CC=CC=C6)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)
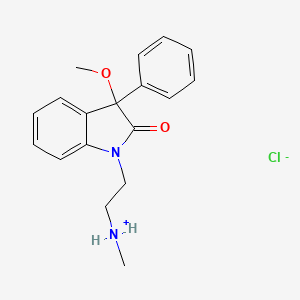

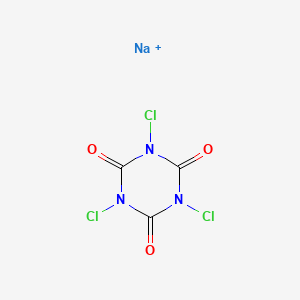
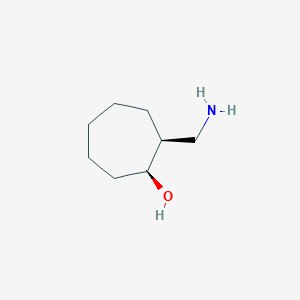
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
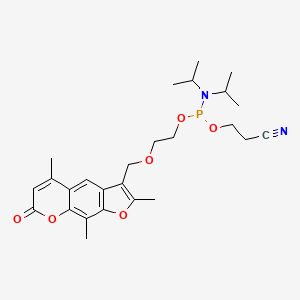
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
